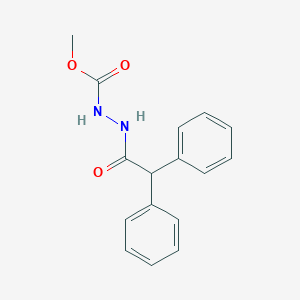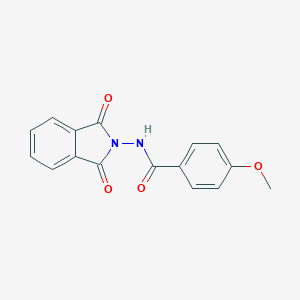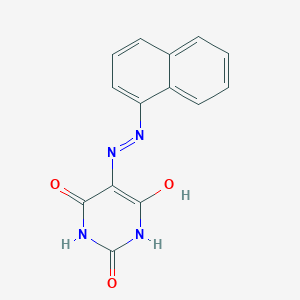![molecular formula C18H12N6O3S B463554 (4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B463554.png)
(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a nitrophenyl group, a phenyl group, and a thiazolyl-hydrazono moiety, making it a versatile candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thiosemicarbazide and an appropriate diketone under reflux conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and thiazolyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. For instance, its anticancer activity is believed to be related to the inhibition of key enzymes and proteins involved in cell proliferation and survival, such as matrix metalloproteinases and kinases . The compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole: Exhibits significant anticancer activity.
Uniqueness
(4Z)-1-(4-NITROPHENYL)-3-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its nitrophenyl group enhances its antimicrobial properties, while the thiazolyl-hydrazono moiety contributes to its anticancer potential.
Properties
Molecular Formula |
C18H12N6O3S |
|---|---|
Molecular Weight |
392.4g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H12N6O3S/c25-17-16(20-21-18-19-10-11-28-18)15(12-4-2-1-3-5-12)22-23(17)13-6-8-14(9-7-13)24(26)27/h1-11,22H |
InChI Key |
BMJOKQVMYCYVGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=NC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B463471.png)
![2-{[(3,5-Dichlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463485.png)
![2,4-Dichloro-6-{[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B463490.png)

![(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B463523.png)
![2-(2-{3-{4-nitrophenyl}-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzonitrile](/img/structure/B463527.png)
![(4E)-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-bromo-4-nitrophenyl)hydrazone]](/img/structure/B463528.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463531.png)
![2-[(Phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463537.png)


![1,3-diphenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B463551.png)
![(4Z)-1,3-diphenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B463553.png)
![(4E)-4-[2-(3-methoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463555.png)
